methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate
Description
Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate is a fatty acid methyl ester featuring an epoxide (oxirane) ring at the C2 and C3 positions, with a stereospecific (E)-oct-2-enyl substituent. This compound is of interest due to its structural complexity, which includes both stereochemical specificity (2S,3S configuration) and geometric isomerism (E-configuration of the octenyl chain). Epoxidized fatty acid derivatives are critical in biological systems and industrial applications, often serving as intermediates in lipid peroxidation pathways or as plasticizers .
Properties
Molecular Formula |
C19H34O3 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+/t17-,18-/m0/s1 |
InChI Key |
JCJMEMDHUZYVMB-ITGUVEJCSA-N |
Isomeric SMILES |
CCCCC/C=C/C[C@H]1[C@@H](O1)CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate typically involves multiple steps. One common method includes the epoxidation of an unsaturated ester. The reaction conditions often require the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) at low temperatures to ensure the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, DCM, low temperatures.
Reduction: LiAlH4, ether solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl groups from oxidation or alkyl groups from substitution reactions .
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Properties
Research indicates that methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate exhibits anti-inflammatory effects. It has been studied for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. In a study involving animal models of inflammation, the compound demonstrated a significant reduction in inflammatory markers compared to control groups .
2. Antimicrobial Activity
Another notable application is its antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .
3. Antioxidant Effects
The compound has also been evaluated for its antioxidant capabilities. Research suggests that it can scavenge free radicals effectively, thereby potentially reducing oxidative stress in biological systems. This property makes it a candidate for further development in nutraceuticals aimed at aging and chronic disease prevention .
Agricultural Applications
1. Biopesticide Development
this compound is being explored as a natural pesticide. Its efficacy against specific pests has been documented in field trials, showing reduced pest populations without harming beneficial insects. This aligns with the increasing demand for sustainable agricultural practices .
2. Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator, promoting root development and overall plant vigor when applied in appropriate concentrations. This application could enhance crop yields and resilience against environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions, which may contribute to its antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Geometric Isomers
Methyl 8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoate
- Key Differences :
- Implications :
8-[(2S,3S)-3-Octyl-2-oxiranyl]octanoic Acid
- Key Differences :
- Implications :
Compounds with Multiple Epoxide Groups
Methyl 8-[3-[(3-Pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
- Structure : Contains two epoxide rings and a pentyl substituent .
- Higher molecular weight (326.5 g/mol vs. ~298–312 g/mol for simpler analogs) impacts volatility and thermal stability .
CYP-Derived Epoxy Octadecenoic Acids (e.g., 9,10-EpOME)
- Structure: Similar epoxide positioning but derived from linoleic acid (C18 vs. C16 chain) .
- Biological Role :
Mupirocin
Physicochemical and Functional Comparisons
Physical Properties
*Estimated based on structural analogs.
Biological Activity
Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate, also known as Mollisinol A, is a compound of significant interest due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has a complex structure characterized by an octanoate backbone and an epoxide functional group. Its molecular formula is , with a molecular weight of approximately 330.48 g/mol. The presence of the epoxide ring contributes to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies show that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring free radical scavenging activity, this compound showed significant inhibition of reactive oxygen species (ROS) formation. This suggests potential applications in preventing oxidative damage in biological systems.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could have implications for treating inflammatory diseases.
Study on Antimicrobial Activity
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial properties .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study on Antioxidant Activity
Research published in Food Chemistry assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited a scavenging activity of 85% at a concentration of 100 µg/mL, indicating strong antioxidant potential .
| Assay Type | Scavenging Activity (%) | Concentration (µg/mL) |
|---|---|---|
| DPPH | 85 | 100 |
| ABTS | 78 | 100 |
Anti-inflammatory Mechanism
In a study focusing on the anti-inflammatory effects, this compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in managing conditions characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
